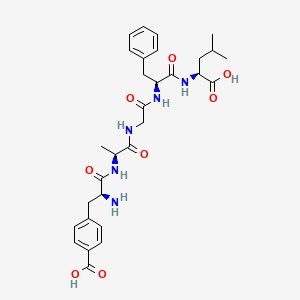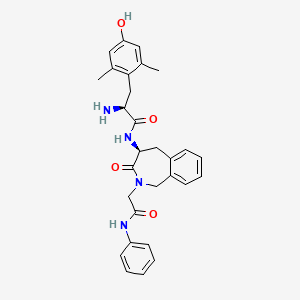
H-Dmt-Aba-Gly-NH-Ph
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Dmt-Aba-Gly-NH-Ph is a peptidomimetic compound that incorporates 2’,6’-dimethyl-L-tyrosine (Dmt), azepinone-constrained amino acids (Aba), glycine (Gly), and a phenyl group (Ph). This compound has been studied for its potential as an opioid receptor ligand, exhibiting unique properties that make it a promising candidate for therapeutic applications, particularly in pain management .
Preparation Methods
The synthesis of H-Dmt-Aba-Gly-NH-Ph involves several steps, starting with the preparation of the individual amino acid components. The azepinone-constrained amino acids are synthesized through a series of reactions that constrain the side chain dihedral angles, leading to more potent and selective peptide ligands . The final compound is assembled using standard peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
H-Dmt-Aba-Gly-NH-Ph undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
H-Dmt-Aba-Gly-NH-Ph has been extensively studied for its potential applications in scientific research. In chemistry, it serves as a model compound for studying the structure-activity relationships of peptidomimetics. In biology, it is used to investigate the interactions between opioid receptors and ligands, providing insights into receptor binding and activation mechanisms . In medicine, this compound shows promise as a therapeutic agent for pain relief, leveraging its high affinity and selectivity for opioid receptors .
Mechanism of Action
The mechanism of action of H-Dmt-Aba-Gly-NH-Ph involves its interaction with opioid receptors, particularly the mu-opioid receptor. The compound binds to the receptor, inducing a conformational change that activates intracellular signaling pathways. This activation leads to the inhibition of neurotransmitter release, resulting in analgesic effects . The molecular targets and pathways involved include G-protein-coupled receptor signaling and the modulation of ion channels .
Comparison with Similar Compounds
H-Dmt-Aba-Gly-NH-Ph is unique compared to other similar compounds due to its specific combination of amino acids and constrained side chains. Similar compounds include H-Dmt-Tic-Gly-NH-CH2-Ph, H-Dmt-Tic-Gly-NH-Ph, and H-Dmt-Tic-NH-CH2-Bid, which also exhibit opioid receptor activities but differ in their selectivity and bioactivity . The unique structural features of this compound contribute to its distinct pharmacological profile, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C29H32N4O4 |
|---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(4S)-2-(2-anilino-2-oxoethyl)-3-oxo-4,5-dihydro-1H-2-benzazepin-4-yl]-3-(4-hydroxy-2,6-dimethylphenyl)propanamide |
InChI |
InChI=1S/C29H32N4O4/c1-18-12-23(34)13-19(2)24(18)15-25(30)28(36)32-26-14-20-8-6-7-9-21(20)16-33(29(26)37)17-27(35)31-22-10-4-3-5-11-22/h3-13,25-26,34H,14-17,30H2,1-2H3,(H,31,35)(H,32,36)/t25-,26-/m0/s1 |
InChI Key |
JYNUREYKNAJNLW-UIOOFZCWSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)N[C@H]2CC3=CC=CC=C3CN(C2=O)CC(=O)NC4=CC=CC=C4)N)C)O |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)NC2CC3=CC=CC=C3CN(C2=O)CC(=O)NC4=CC=CC=C4)N)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-N-[[4-(3,5-dimethyl-1,2-oxazol-4-yl)phenyl]methyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B10848964.png)
![N-[(1s,2s,4r)-2-Hydroxy-1-Isobutyl-5-({(1s)-1-[(Isopropylamino)carbonyl]-2-Methylpropyl}amino)-4-Methyl-5-Oxopentyl]-5-[methyl(Methylsulfonyl)amino]-N'-[(1r)-1-Phenylethyl]isophthalamide](/img/structure/B10848970.png)
![4-chloro-N-[(2,4-dimethylphenyl)methyl]-1-ethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B10848977.png)
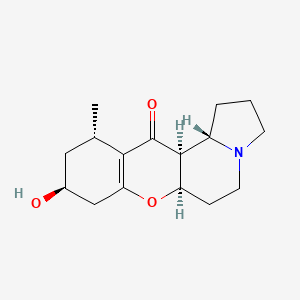
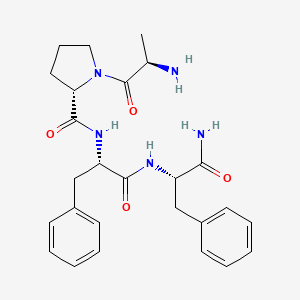
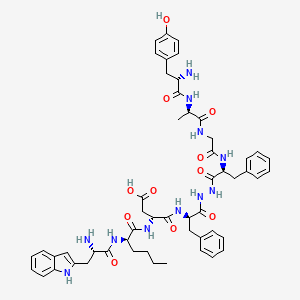
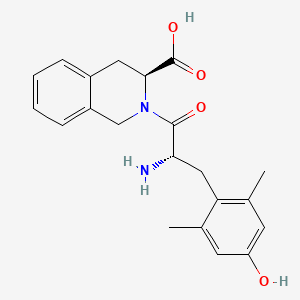

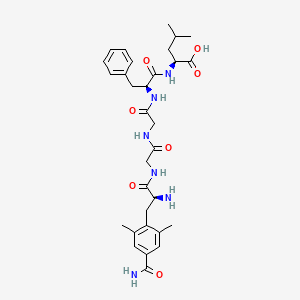
![H-Cpa-c[pen-Gly-Phe-pen]OH](/img/structure/B10849028.png)

